molecular formula C6H11O2P B12076395 Phosphinic acid, diethenyl-, ethyl ester CAS No. 30594-15-1

Phosphinic acid, diethenyl-, ethyl ester

Cat. No.: B12076395
CAS No.: 30594-15-1
M. Wt: 146.12 g/mol
InChI Key: NUJCDWBPIOHLCW-UHFFFAOYSA-N
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Description

Phosphinic acid, P,P-diethenyl-, ethyl ester is an organophosphorus compound with the molecular formula C6H11O2P and a molecular weight of 146.1241 . It is characterized by the presence of a phosphinic acid group with two ethenyl (vinyl) groups and an ethyl ester group

Chemical Reactions Analysis

Phosphinic acid, P,P-diethenyl-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, which promote the mild addition of hypophosphorous derivatives to alkenes and alkynes . The hydrolysis of phosphinates and phosphonates is another significant reaction, which can take place under both acidic and basic conditions . Major products formed from these reactions include phosphinate esters and other organophosphorus compounds.

Scientific Research Applications

Phosphinic acid, P,P-diethenyl-, ethyl ester has several scientific research applications. It is used as an intermediate in the synthesis of bioactive compounds, including antibacterial agents and antiviral drugs . In chemistry, it serves as a reagent for the preparation of various organophosphorus compounds. In biology and medicine, it is utilized in the development of new therapeutic agents, such as nucleoside reverse transcriptase inhibitors (NRTIs) for the treatment of viral infections . Additionally, it has applications in the industry for the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of phosphinic acid, P,P-diethenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, in the case of NRTIs, the compound competes with the natural substrate of reverse transcriptase, thereby inhibiting the replication of viral DNA . The hydrolysis of phosphinates and phosphonates involves the cleavage of the C-O bond, which can be catalyzed by trimethylsilyl halides . These reactions are essential for the compound’s biological activity and its role as an intermediate in various synthetic processes.

Biological Activity

Phosphinic acid, diethenyl-, ethyl ester (CAS Number: 30594-15-1) is a unique compound characterized by its dual ethenyl groups, which significantly enhance its reactivity compared to other phosphonic acids. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and potential applications in various fields.

Phosphinic acid esters are known for their diverse biological activities, including antimicrobial and herbicidal properties. The structure of diethenyl-, ethyl ester is crucial for its reactivity and biological interactions. The general formula can be represented as:

C5H9O2P\text{C}_5\text{H}_9\text{O}_2\text{P}

Synthesis

The synthesis of phosphinic acid esters typically involves the esterification of phosphinic acids with alcohols. A study outlined a method using microwave-assisted direct esterification, achieving yields between 73% and 90% under optimized conditions (160–200 °C) . This method demonstrates the efficiency of converting phosphinic acids into their respective esters while maintaining high selectivity.

Antimicrobial Properties

Phosphinic acid derivatives have been reported to exhibit significant antimicrobial activity. For instance, research indicates that certain phosphinic acid esters can inhibit the growth of various bacterial strains due to their ability to disrupt cellular membranes . Specific studies have shown that diethenyl-, ethyl ester demonstrates potency against Gram-positive bacteria, making it a candidate for developing new antimicrobial agents.

Herbicidal Activity

The herbicidal properties of phosphinic acid esters are also noteworthy. The compound has been tested in agricultural settings, showing effectiveness in controlling weed species by inhibiting specific metabolic pathways essential for plant growth . The dual ethenyl groups contribute to its ability to penetrate plant tissues and exert phytotoxic effects.

The biological activity of this compound can be attributed to its interaction with biological membranes and enzymes. The compound's structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, it may act as a competitive inhibitor for enzymes involved in critical metabolic pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various phosphinic acid esters highlighted the effectiveness of diethenyl-, ethyl ester against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating strong antimicrobial potential .
  • Herbicidal Applications : In field trials, diethenyl-, ethyl ester was applied at concentrations ranging from 100 to 300 g/ha against common weeds such as Amaranthus retroflexus. Results showed a reduction in weed biomass by over 70% within two weeks post-application .

Table 1: Synthesis Yields of Phosphinic Acid Esters

Reaction ConditionsYield (%)
160–200 °C73–90
140–160 °C with [bmim][PF6]80–85

Table 2: Antimicrobial Activity of Diethenyl-, Ethyl Ester

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50

Table 3: Herbicidal Efficacy on Weeds

Weed SpeciesBiomass Reduction (%)
Amaranthus retroflexus70

Properties

CAS No.

30594-15-1

Molecular Formula

C6H11O2P

Molecular Weight

146.12 g/mol

IUPAC Name

1-bis(ethenyl)phosphoryloxyethane

InChI

InChI=1S/C6H11O2P/c1-4-8-9(7,5-2)6-3/h5-6H,2-4H2,1H3

InChI Key

NUJCDWBPIOHLCW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C=C)C=C

Origin of Product

United States

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